molecular formula C23H29N5O3S B2962894 N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899755-92-1

N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2962894
M. Wt: 455.58
InChI Key: KEDDRLYJONRFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

A study conducted by Yurttaş et al. (2015) focused on the synthesis of new thiazole derivatives, including compounds structurally similar to the one inquired about. These compounds were evaluated for their antimicrobial and anticholinesterase activities. Notably, the antifungal activity against Candida parapsilosis was significant for some compounds, highlighting their potential as antifungal agents Yurttaş, Özkay, Karaca Gençer, & Acar, 2015.

Antitumor Activity and Molecular Docking Study

Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone analogues to evaluate their in vitro antitumor activity. The study revealed that certain derivatives exhibited significant broad-spectrum antitumor activity, and molecular docking studies suggested a mechanism of action through inhibition of key enzymes involved in cancer cell proliferation. This suggests the potential use of similar compounds in developing anticancer therapies Al-Suwaidan et al., 2016.

Antihistamine Agents

Research by Alagarsamy et al. (2014) on novel quinazolinone derivatives demonstrated significant H1-antihistaminic activity, indicating potential applications as antihistamine drugs with minimal sedation effects compared to current treatments. This highlights the therapeutic relevance of such compounds in treating allergic conditions Alagarsamy, Narendhar, Sulthana, & Solomon, 2014.

Synthesis of Acetamides Bearing Novel Derivatives

Nguyen et al. (2022) reported the synthesis of acetamides bearing dihydroquinazolinone and thioxothiazolidinone moieties. These derivatives, achieved through a multistep synthesis, could have implications for the development of new drugs with potential antibacterial, antifungal, or antiviral properties Nguyen, Pham, Tran, & Bui, 2022.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-16(29)17-7-9-18(10-8-17)24-21(30)15-32-22-19-5-3-4-6-20(19)28(23(31)25-22)27-13-11-26(2)12-14-27/h7-10H,3-6,11-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDDRLYJONRFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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